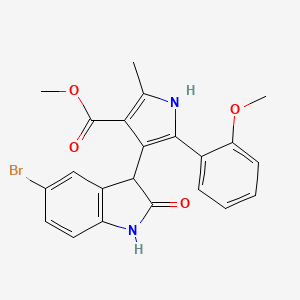
methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C22H19BrN2O4 and its molecular weight is 455.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Indole moiety : Contributes to its biological activity.
- Pyrrole ring : Enhances stability and reactivity.
- Bromo and methoxy substituents : Potentially influence pharmacological properties.
Molecular Formula : C₁₆H₁₃BrN₂O₃
Molecular Weight : 359.19 g/mol
CAS Number : 387843-12-1
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Activity
Several studies have demonstrated the anticancer potential of similar indole-based compounds. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. The presence of the bromo and methoxy groups may enhance the compound's ability to inhibit tumor growth.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | <10 | |
| MCF7 (Breast cancer) | <15 | |
| HeLa (Cervical cancer) | <20 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : Induces apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
- Anticancer Efficacy in Vivo
- A study involving xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to control groups, highlighting its potential as an anticancer agent.
- Antimicrobial Testing
- Clinical isolates of MRSA were treated with the compound, showing a dose-dependent reduction in bacterial viability, suggesting its potential use in treating resistant infections.
Properties
Molecular Formula |
C22H19BrN2O4 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
methyl 4-(5-bromo-2-oxo-1,3-dihydroindol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H19BrN2O4/c1-11-17(22(27)29-3)19(20(24-11)13-6-4-5-7-16(13)28-2)18-14-10-12(23)8-9-15(14)25-21(18)26/h4-10,18,24H,1-3H3,(H,25,26) |
InChI Key |
DTQYJSYQCLAOKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2OC)C3C4=C(C=CC(=C4)Br)NC3=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















